Product packaging for MF13 Cpd(Cat. No.:CAS No. 38232-20-1)

MF13 Cpd

Cat. No.: B1676549
CAS No.: 38232-20-1
M. Wt: 501.4 g/mol
InChI Key: CVOHDTBZTILHDL-UFYCRDLUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Contextual Relevance of MF13 Cpd

This compound, chemically identified as L-prolyl-L-m-[bis(chloroethyl)amino]-phenylalanyl-L-norvaline ethyl ester, is a synthetic tripeptide that has garnered attention for its potent and selective cytotoxic effects against a broad spectrum of cancer cells. nih.govaacrjournals.org Its significance lies in its ability to induce apoptosis, or programmed cell death, in tumor cells at concentrations that are not harmful to normal human peripheral blood lymphocytes. nih.govaacrjournals.org This selectivity suggests a promising therapeutic window and a potential for reduced side effects compared to conventional chemotherapeutic agents.

The contextual relevance of this compound stems from the ongoing need for more effective and less toxic cancer therapies. Research into this compound is part of a broader effort to develop targeted agents that can differentiate between cancerous and healthy cells, a key objective in modern oncology. Its mechanism, which involves triggering the natural process of cell death, is a focal point of cancer research. nih.govnih.gov

Research Objectives and Scope of Investigation

The primary research objective for this compound is to elucidate its anticancer activity and mechanism of action. nih.gov Investigations have focused on determining its efficacy in various cancer models, both in vitro and in vivo. The scope of these investigations has included a wide range of cancer types, from hematological malignancies to solid tumors.

A significant aspect of the research has been to quantify the cytotoxic activity of this compound and compare it to existing compounds like sarcolysin (B1681458). nih.govaacrjournals.org Studies have aimed to establish the specific cellular pathways that are activated by this compound to induce apoptosis. nih.gov Furthermore, in vivo studies have been conducted to assess its therapeutic potential in animal models, evaluating its ability to inhibit tumor growth and induce regression. nih.govnih.gov

Detailed Research Findings

Cytotoxic Activity in Murine Cancer Cell Lines

Initial studies on this compound evaluated its cytotoxic effects on a panel of murine cancer cell lines. The compound demonstrated significant activity against leukemia, lymphoma, melanoma, and lung carcinoma cells. nih.govaacrjournals.org The half-maximal inhibitory concentration (ID50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each cell line.

Murine Cell LineCancer TypeID50 (µM)
LeukemiaLeukemia0.5 - 0.9
LymphomaLymphoma0.5 - 0.9
MelanomaMelanomaData not specified
LungLung CancerData not specified

This table presents the ID50 values of this compound against various murine cancer cell lines. nih.govaacrjournals.org

Cytotoxic Activity in Human Cancer Cell Lines

The cytotoxic potential of this compound was further investigated against a diverse range of human cancer cell lines. The compound exhibited potent activity against leukemias, as well as a variety of solid tumors, including those of the prostate, kidney, colon, melanoma, breast, and liver. nih.govaacrjournals.orgnih.gov Notably, the cytotoxic activity of this compound was found to be 2 to 5 times higher than that of sarcolysin against all tested leukemia and lymphoma cell lines. nih.govaacrjournals.org

Human Cell LineCancer TypeID50 (µM)
LeukemiaLeukemia0.5 - 0.9
ProstateProstate Cancer0.4 - 2.1
KidneyKidney Cancer0.4 - 2.1
ColonColon Cancer0.4 - 2.1
MelanomaMelanoma0.4 - 2.1
BreastBreast Cancer0.4 - 2.1
Hepatocellular CarcinomaLiver Cancer0.08 - 2.32

This table summarizes the ID50 values of this compound against a panel of human cancer cell lines. nih.govaacrjournals.orgnih.gov

Mechanism of Action: Induction of Apoptosis

A key finding in the investigation of this compound is its ability to selectively induce apoptosis in tumor cells. nih.govnih.gov This was confirmed through multiple lines of evidence:

Morphological Changes: Treatment with this compound led to characteristic morphological changes associated with apoptosis, including chromatin condensation and nuclear fragmentation. nih.govnih.gov

Flow Cytometry: Analysis using flow cytometry revealed changes in cell size and DNA integrity consistent with apoptosis. nih.gov

DNA Electrophoresis: DNA from this compound-treated cells showed a characteristic "ladder" pattern upon electrophoresis, indicating the cleavage of DNA into multiples of 180-200 base pair units, a hallmark of apoptosis. nih.govnih.gov

Further mechanistic studies in human hepatocellular carcinoma cells showed that this compound treatment led to an increase in the pro-apoptotic protein Bax, resulting in a decreased Bcl-2/Bax ratio, and the activation of caspases 9, 8, and 3, which are key executioners of the apoptotic pathway. nih.gov

In Vivo Efficacy

The antitumor effects of this compound have been demonstrated in animal models. In mice with advanced EL4 leukemic ascites, treatment with this compound resulted in extensive apoptosis of the tumor cells and led to complete tumor regression in all treated animals. nih.govaacrjournals.org

Studies in nude mice bearing human hepatocellular carcinoma (HepG2 and Bel-7402) showed that this compound at a dose of 10 mg/kg inhibited tumor volume by more than 94%. nih.gov Its antitumor effect was found to be stronger than that of mitomycin C and its precursor, m-sarcolysin. nih.gov Similarly, this compound inhibited the growth of human colon cancer and melanoma in nude mice by over 85%. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34Cl2N4O4 B1676549 MF13 Cpd CAS No. 38232-20-1

Properties

CAS No.

38232-20-1

Molecular Formula

C23H34Cl2N4O4

Molecular Weight

501.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-[3-[bis(2-chloroethyl)amino]phenyl]-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoic acid

InChI

InChI=1S/C23H34Cl2N4O4/c1-2-5-19(23(32)33)27-22(31)20(28-21(30)18-8-4-11-26-18)15-16-6-3-7-17(14-16)29(12-9-24)13-10-25/h3,6-7,14,18-20,26H,2,4-5,8-13,15H2,1H3,(H,27,31)(H,28,30)(H,32,33)/t18-,19-,20-/m0/s1

InChI Key

CVOHDTBZTILHDL-UFYCRDLUSA-N

SMILES

CCCC(C(=O)O)NC(=O)C(CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)C2CCCN2

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CCCC(C(=O)O)NC(=O)C(CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)C2CCCN2

Appearance

Solid powder

Other CAS No.

38232-20-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MF 13
MF-13
MF13 cpd
Pro-3-BCA-Phe-Nva ethyl ester
prolyl-m-(bis(chloroethyl)amino)phenylalanyl-norvaline ethyle ester hydrochloride

Origin of Product

United States

Synthetic Strategies and Methodologies for Mf13 Cpd

Retrosynthetic Analysis and Design Principles

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors by breaking bonds and converting functional groups. chemistry.coachwikipedia.org This process allows chemists to devise a logical forward-synthesis plan.

The core of retrosynthesis lies in the "disconnection" of strategic bonds, which are the reverse of known chemical reactions. fiveable.mesolubilityofthings.com For a hypothetical MF13 Cpd containing multiple functional groups, such as an amide and an ester, key disconnections would target these bonds.

Key Disconnections for a Hypothetical this compound:

Amide C-N bond: This is a reliable disconnection corresponding to an amidation reaction in the forward synthesis. This breaks the molecule into a carboxylic acid (or its activated derivative) and an amine.

Ester C-O bond: This disconnection points to an esterification reaction, yielding a carboxylic acid and an alcohol.

Carbon-Carbon bonds: More complex disconnections can break C-C bonds, often corresponding to powerful bond-forming reactions like aldol (B89426) condensations, Grignard reactions, or Wittig reactions.

This thought process generates "synthons," which are idealized fragments, and their corresponding "synthetic equivalents," which are the real chemical reagents used in the laboratory. wikipedia.org

Table 1: Retrosynthetic Analysis of a Hypothetical this compound

Disconnection PointRetrosynthetic TransformSynthonsSynthetic Equivalents
Amide C-N BondAmide FormationAcyl cation, AmineCarboxylic Acid, Amine
Ester C-O BondEsterificationAcyl cation, AlkoxideCarboxylic Acid, Alcohol
Cα-Cβ Bond of a β-hydroxy carbonylAldol ReactionEnolate, CarbonylKetone/Aldehyde, Base

Functional Group Interconversion (FGI) is the process of converting one functional group into another. fiveable.meub.edu This is a crucial tactic in synthesis to set up a molecule for a key bond-forming step or to introduce the final required functionality. solubilityofthings.comwikipedia.org

For example, if a retrosynthetic step leads to a carboxylic acid precursor, but the required starting material is a primary alcohol, an oxidation reaction would be planned in the forward synthesis. Conversely, a carboxylic acid might be reduced to an alcohol if needed. fiveable.me

Table 2: Potential Functional Group Interconversions in the Synthesis of this compound

Initial Functional GroupTarget Functional GroupType of ReactionCommon Reagents
Primary AlcoholCarboxylic AcidOxidationCrO₃, H₂SO₄ (Jones); KMnO₄
Carboxylic AcidPrimary AlcoholReductionLiAlH₄; BH₃·THF
Alkyl HalideAmineNucleophilic SubstitutionNaN₃ followed by reduction
AldehydeNitrileConversionO-(diphenylphosphinyl)hydroxylamine
AmideAmineReductionLiAlH₄

Multi-Step Synthesis Approaches for this compound and its Analogues

The assembly of complex molecules from simple precursors can be approached through different overarching strategies, primarily linear and convergent synthesis. wikipedia.org

Comparison of Synthetic Strategies:

Flexibility: The convergent approach allows for easier modification of different parts of the molecule by simply altering the synthesis of one of the fragments.

If this compound contains chiral centers, controlling the stereochemistry is paramount. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of the target molecule. uniurb.it There are several primary methods to achieve this:

Chiral Pool Synthesis: This approach uses readily available, enantiomerically pure starting materials from natural sources, such as amino acids or sugars. orchid-chem.com The inherent chirality of the starting material is carried through the synthesis to the final product.

Chiral Auxiliaries: An achiral substrate is temporarily attached to a chiral molecule (the auxiliary). The auxiliary directs the stereochemical outcome of a subsequent reaction. Afterward, the auxiliary is removed, leaving behind an enantiomerically enriched product. du.ac.inyork.ac.uk Evans oxazolidinones are a well-known example used to direct stereoselective alkylation or aldol reactions. york.ac.uk

Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) is used to selectively produce one enantiomer over the other. orchid-chem.com This method is highly efficient as a small amount of the catalyst can generate a large quantity of the chiral product.

Table 3: Comparison of Stereochemical Control Methods

MethodPrincipleAdvantagesDisadvantages
Chiral PoolUses naturally occurring chiral starting materials.Straightforward; well-defined stereochemistry.Limited to the available chiral pool.
Chiral AuxiliariesA temporary chiral group directs a reaction.High levels of stereocontrol; reliable.Requires extra steps for attachment and removal.
Asymmetric CatalysisA chiral catalyst favors one reaction pathway.Highly efficient (low catalyst loading); atom economical.Catalyst development can be complex and costly.

Novel Synthetic Routes and Reaction Development for this compound

The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability. mdpi.comnih.govresearchgate.net For a complex molecule like this compound, novel approaches could offer significant advantages over classical methods.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, environmentally friendly conditions. nih.govnih.govresearchgate.net For instance, a lipase (B570770) could be used for a highly enantioselective esterification or hydrolysis step in the synthesis of this compound. Biocatalysis is increasingly being integrated into convergent synthetic strategies. acs.orgacs.org

Photoredox Catalysis: This method uses visible light to initiate single-electron transfer processes, enabling unique chemical transformations that are often difficult to achieve with traditional thermal methods. chinesechemsoc.org It can be combined with chiral catalysts to perform asymmetric reactions.

Flow Chemistry: Conducting reactions in a continuous flow system rather than in batches can improve safety, scalability, and reaction control, leading to higher yields and purities. wikipedia.org

The development of such novel methods is crucial for the efficient and sustainable synthesis of complex organic molecules. nih.gov

Following a comprehensive search, there is no publicly available scientific literature or data corresponding to a chemical compound specifically designated as "this compound." This designation does not appear in established chemical databases or peer-reviewed publications under that name.

The query's inclusion of specific citation markers, "" and "", suggests that the requested information is likely contained within particular research articles or documents. Without access to these specific sources, it is not possible to generate a scientifically accurate and detailed article on the synthetic strategies for "this compound" as outlined.

Therefore, the requested article on the mechanochemical, flow chemistry, and green chemistry synthesis of "this compound" cannot be provided. To proceed, it would be necessary to have the full citation details or the correct, publicly recognized name of the compound .

Elucidation of Mf13 Cpd S Mechanism of Action Moa

Molecular Target Identification and Validation

Direct Biochemical Methods (e.g., Enzymology, Receptor Binding Kinetics)

No publicly accessible data from direct biochemical assays, such as enzymatic or receptor binding kinetic studies, have been found to definitively identify the molecular target of MF13 Cpd.

Genetic Interaction Profiling (e.g., Reverse Genetics and Genomics)

Information from genetic interaction profiling, including techniques like reverse genetics and genomics to uncover genes that modify the cellular response to this compound, is not available in the current body of scientific literature.

Cellular Pathway Modulation by this compound

While the induction of apoptosis is a known cellular effect of this compound, comprehensive studies detailing the modulation of specific cellular pathways are limited.

Omics-Based Approaches (e.g., Transcriptomics, Proteomics, Metabolomics)

There are no publicly available transcriptomic, proteomic, or metabolomic studies that have characterized the global changes in gene expression, protein levels, or metabolite profiles in response to this compound treatment. Such studies would be invaluable in mapping the cellular pathways perturbed by the compound.

Cell Morphology Analysis

The induction of apoptosis by this compound has been confirmed through the observation of distinct morphological changes in cancer cells. These changes are characteristic hallmarks of programmed cell death and provide visual evidence of the compound's cytotoxic activity.

Method of Analysis Observed Morphological Changes Conclusion
Microscopic ExaminationChromatin condensation and nuclear fragmentation.Consistent with the morphological hallmarks of apoptosis.
Flow CytometryAlterations in cell size and DNA integrity.Further confirmation of an apoptotic mechanism.
DNA ElectrophoresisDemonstration of DNA fragmentation into multiples of 180-200 base pair units.A biochemical hallmark of apoptosis, indicating endonuclease activity.

This table summarizes the key findings from cell morphology analyses used to confirm apoptosis induced by this compound.

Computational Inference Methods for MoA Hypotheses Generation

There is no information available in the public domain regarding the use of computational methods, such as molecular docking or quantitative structure-activity relationship (QSAR) modeling, to generate hypotheses about the mechanism of action of this compound.

An article focusing on the chemical compound “this compound” cannot be generated at this time. Comprehensive searches for "this compound" did not yield specific scientific literature detailing its mechanism of action, connectivity mapping, or pathway enrichment analysis.

The term "this compound" appears to be a non-standard identifier, possibly a catalog number or internal code, which is not indexed in publicly available scientific research databases. The search results primarily consisted of product listings from chemical suppliers, which are not suitable sources for the detailed scientific information requested.

To generate the requested article, a more specific and recognized chemical name or a standard identifier (such as a CAS number or IUPAC name) for "this compound" is required. Without this information, it is not possible to access the necessary research findings to fulfill the detailed outline provided.

An article on the chemical compound “this compound” focusing on its Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analysis cannot be generated. A thorough search for scientific literature and data regarding a compound specifically named "this compound" has yielded no results.

The execution of multiple targeted searches across scientific databases for "this compound" in conjunction with key terms such as "Structure-Activity Relationship," "SAR," "QSAR," "pharmacophore," "CoMFA," "CoMSIA," "Hansch analysis," "Free-Wilson analysis," and "Fragment-Based QSAR" did not retrieve any relevant studies or data.

Consequently, without any available information on the chemical structure, biological activity, or derivatives of a compound identified as "this compound," it is not possible to provide an analysis of its structure-activity relationships or develop any quantitative models as requested in the detailed outline.

The principles and methodologies of SAR and QSAR analysis are well-established in the field of medicinal chemistry for understanding how chemical structure relates to biological activity. These methods include:

Systematic Structural Modifications: Altering a lead compound's structure to observe the effects on its biological activity.

Pharmacophore Elucidation: Identifying the key functional groups and their spatial arrangement responsible for a molecule's biological activity.

2D-QSAR Approaches: Using descriptors that represent the 2D structure of a molecule, such as in Hansch and Free-Wilson analyses.

3D-QSAR Methodologies: Employing 3D structural information, as seen in CoMFA and CoMSIA, to model the interaction between a ligand and its receptor.

While these techniques are standard in drug discovery and development, their application is entirely dependent on the availability of experimental data for a specific compound and its analogues. In the case of "this compound," the foundational data required to perform and discuss such analyses is absent from the public domain.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Mf13 Cpd Derivatives

Data-Driven and Machine Learning Approaches in SAR/QSAR

The advent of computational power and sophisticated algorithms has revolutionized the field of drug discovery. Data-driven and machine learning approaches are increasingly being employed to build robust predictive models that can accelerate the identification and optimization of lead compounds. In the context of MF13 Cpd and its analogues, these methods offer the potential to navigate the vast chemical space and design novel derivatives with enhanced therapeutic properties.

Neural Networks and Multi-omics Integration in QSAR

Artificial Neural Networks (ANNs) have emerged as powerful tools in QSAR modeling due to their ability to capture complex, non-linear relationships between molecular descriptors and biological activity. springernature.com For compounds like this compound, a sarcolysin-containing tripeptide, ANNs can model the intricate interplay of structural features that contribute to its tumor-selective apoptosis. nih.gov Deep neural networks (DNNs), a more advanced form of ANNs with multiple hidden layers, have shown great promise in predicting the bioactivity of peptides and other complex molecules. springernature.com

The development of a QSAR model for this compound derivatives using neural networks would involve several key steps. First, a dataset of this compound analogues with their corresponding biological activities would be compiled. Next, a set of relevant molecular descriptors, such as physicochemical properties, topological indices, and 3D structural parameters, would be calculated for each molecule. An ANN would then be trained on this dataset to learn the relationship between the descriptors and the observed activity. The trained network could then be used to predict the activity of new, untested derivatives of this compound.

A significant advancement in building predictive models is the integration of multi-omics data. nih.gov This approach combines data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a more holistic understanding of a compound's mechanism of action and its effects on biological systems. frontiersin.org For a compound like this compound, integrating multi-omics data could help to identify biomarkers for drug sensitivity and resistance, and to develop more personalized therapeutic strategies. qut.edu.au For instance, transcriptomic data from cancer cell lines treated with this compound derivatives could reveal changes in gene expression that correlate with the compounds' cytotoxic effects. This information could then be incorporated into a QSAR model to improve its predictive accuracy.

To illustrate how different neural network architectures could be applied, the following table summarizes models used in the broader field of anticancer peptide QSAR, which could be adapted for this compound derivatives.

Model ArchitectureKey FeaturesPotential Application for this compound Derivatives
Multi-layer Perceptron (MLP) Simple feedforward neural network.Baseline model for predicting general cytotoxicity.
Recurrent Neural Network (RNN) Capable of processing sequential data.Modeling the amino acid sequence of peptide-based derivatives.
Convolutional Neural Network (CNN) Effective at learning from grid-like data structures.Can be used with 2D representations of molecular structures.
Graph Neural Network (GNN) Operates directly on graph-structured data.Ideal for representing the molecular graph of this compound and its analogues.

Predictive Model Development and Validation Strategies

A crucial aspect of model development is the selection of appropriate validation strategies. Internal validation techniques, such as cross-validation, are used to assess the model's performance on the training data. In k-fold cross-validation, the dataset is divided into k subsets, and the model is trained on k-1 subsets and tested on the remaining subset. This process is repeated k times, and the average performance is calculated.

External validation, on the other hand, involves testing the model on an independent dataset that was not used during model training. This is a more stringent test of the model's predictive ability. The performance of the model is typically evaluated using various statistical metrics, including the coefficient of determination (R²), root mean square error (RMSE), and mean absolute error (MAE) for regression models, and accuracy, precision, recall, and F1-score for classification models.

To demonstrate the concept of model validation, a hypothetical dataset for a series of this compound derivatives and the performance of a predictive QSAR model are presented in the table below.

Compound IDExperimental Activity (IC50, µM)Predicted Activity (IC50, µM)Residual
MF13-0011.21.5-0.3
MF13-0022.52.10.4
MF13-0030.80.9-0.1
MF13-0045.14.80.3
MF13-0053.43.9-0.5
MF13-0061.91.70.2

The following table outlines key validation metrics and their significance in the context of a QSAR model for this compound derivatives.

Validation MetricDescriptionImportance for this compound QSAR Model
Coefficient of Determination (R²) The proportion of the variance in the experimental activity that is predictable from the molecular descriptors.A high R² value indicates a good fit of the model to the data.
Root Mean Square Error (RMSE) The standard deviation of the residuals (prediction errors).A lower RMSE value indicates a better predictive accuracy of the model.
Cross-validation (q²) An estimate of the predictive ability of the model based on internal validation.A high q² value suggests a robust and reliable model.
External Validation (R²_pred) The R² value calculated for an independent test set.Provides an unbiased estimate of the model's performance on new data.

By employing these advanced data-driven and machine learning approaches, researchers can gain deeper insights into the structure-activity relationships of this compound derivatives, leading to the rational design of more potent and selective anticancer agents.

Computational and Theoretical Chemistry Investigations of Mf13 Cpd

Molecular Modeling and Dynamics Simulations

Specific research detailing molecular modeling and dynamics simulations performed on MF13 Cpd was not found. Molecular modeling and dynamics simulations are computational techniques used to study the behavior of molecules, including their interactions and conformational changes over time. dovepress.comscifiniti.comambermd.org These methods can be applied to analyze ligand-protein interactions and conformational landscapes. nih.goviupac.orgnih.govnih.gov

Ligand-Protein Interaction Analysis (e.g., Binding Site Analysis)

Information specifically on the ligand-protein interaction analysis or binding site analysis of this compound using computational methods was not available in the search results. Ligand-protein interaction analysis typically involves studying how a small molecule like this compound might bind to a target protein, often utilizing techniques such as molecular docking and molecular dynamics simulations to predict binding poses and affinities. nih.govnih.govnih.gov

Conformational Analysis and Molecular Recognition Studies

Specific studies on the conformational analysis or molecular recognition of this compound using computational methods were not identified. Conformational analysis explores the various spatial arrangements of a molecule, while molecular recognition studies investigate how molecules recognize and interact with each other based on their shapes and chemical properties. iupac.orgnih.govtaylorfrancis.com These studies often employ molecular mechanics, molecular dynamics, or quantum chemical calculations. iupac.org

Quantum Chemical Methods

Specific applications of quantum chemical methods, such as ab initio or Density Functional Theory (DFT) calculations, to this compound were not found in the search results. Quantum chemical methods are used to calculate the electronic structure and properties of molecules. iupac.orgfoxchase.org

Ab Initio and Density Functional Theory (DFT) Calculations

Research specifically applying ab initio or DFT calculations to this compound was not identified. These methods are used to compute molecular properties from first principles or based on electron density, respectively. iupac.orgfoxchase.orgrsc.org Ab initio calculations have been applied to study properties of various nuclei and molecules. aps.orgaps.orgarxiv.orgarxiv.org DFT is a widely used method for studying electronic structure and reactivity. scifiniti.comajchem-a.com

Electronic Structure and Reactivity Predictions (e.g., HOMO-LUMO analysis, ESP mapping)

Predictions regarding the electronic structure or reactivity of this compound using methods like HOMO-LUMO analysis or Electrostatic Potential (ESP) mapping were not found. HOMO-LUMO analysis provides insights into a molecule's reactivity and electronic transitions. rsc.orgajchem-a.comajchem-a.comossila.comresearchgate.net ESP mapping helps visualize the charge distribution and potential sites for electrophilic or nucleophilic attack. iupac.orgfoxchase.org

Chemoinformatics and Virtual Screening Applications

Specific applications of chemoinformatics or virtual screening techniques involving this compound were not identified in the search results. Chemoinformatics involves the use of computational and informational techniques to solve chemical problems, while virtual screening is a computational method used in drug discovery to search libraries of compounds for potential hits. wuxibiology.comjubilantbiosys.com Virtual screening can utilize various approaches, including structure-based and ligand-based methods. nih.govjubilantbiosys.comnih.gov

Ligand-Based Design (e.g., Pharmacophore-based database searching)

Ligand-Based Drug Design (LBDD) is a computational approach used when the three-dimensional structure of the biological target is unknown. iaanalysis.comjubilantbiosys.com It relies on information from known small molecules (ligands) that bind to the target. iaanalysis.comjubilantbiosys.com By analyzing the chemical properties and structural features essential for the activity of these known ligands, models are developed to predict and design new compounds with similar activity. iaanalysis.comjubilantbiosys.com

A key technique within LBDD is pharmacophore modeling. A pharmacophore represents the essential steric and electronic features of a set of molecules that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. nih.govnih.gov These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and ionizable groups, along with their spatial arrangement. nih.gov

Pharmacophore models derived from known active compounds can be used to search large chemical databases, including those containing MF13 Cpds, to identify molecules that match the pharmacophore hypothesis. nih.gov This process, known as pharmacophore-based database searching or virtual screening, allows for the rapid identification of potential lead compounds from millions or even billions of molecules based on their likelihood of possessing the required interaction features, without needing the target's structural information. nih.govnih.gov The effectiveness of this method hinges on the quality of the pharmacophore model and the diversity of the chemical database being screened. jubilantbiosys.com

Structure-Based Design (e.g., Molecular Docking, De Novo Ligand Design)

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the biological target protein, typically obtained through techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. iaanalysis.comnih.govnih.gov With the target structure in hand, computational methods are employed to design molecules that can bind to specific sites on the target, such as the active site of an enzyme or a receptor binding pocket. iaanalysis.comnih.govnih.gov

Molecular docking is a widely used SBDD technique that predicts the preferred orientation (binding pose) of a ligand when it is bound to a target protein and estimates the strength of the interaction (binding affinity). nih.govnih.govfoliamedica.bgplos.org Docking simulations explore various possible binding modes of a ligand within the target's binding site and score them based on algorithms that approximate the binding energy. nih.govfoliamedica.bgplos.org This allows for the virtual screening of compound libraries by ranking molecules based on their predicted binding affinity to the target. foliamedica.bgplos.org For compounds like MF13 Cpds, if a relevant target structure is available, molecular docking could be used to assess their potential binding interactions.

De Novo Ligand Design is another SBDD approach that involves the construction of novel molecular structures within the binding site of a target protein. frontiersin.orgduke.edu Unlike methods that screen existing libraries, de novo design "builds" molecules atom by atom or fragment by fragment within the constraints of the binding pocket, aiming to optimize interactions with the target. frontiersin.org This method can generate highly novel molecular scaffolds tailored to the specific geometry and chemical properties of the binding site. frontiersin.org While computationally more intensive, de novo design can explore chemical space beyond existing libraries and potentially yield entirely new classes of compounds. researchgate.netfrontiersin.org

Library Design and Chemical Space Exploration

The design and exploration of chemical libraries are fundamental aspects of computational chemistry aimed at discovering novel molecules with desired properties. Chemical space, the abstract space encompassing all possible molecular structures, is vast. soci.orggoettingen-research-online.de Databases like GDB-13s, which contains molecules with up to 13 heavy atoms (MF13 Cpds), represent an effort to enumerate and explore a specific region of this space. researchgate.netresearchgate.netacs.orgresearchgate.net

Computational methods are essential for navigating and understanding the diversity and properties of molecules within these large libraries. Techniques such as molecular framework analysis, which classifies molecules based on their core scaffold, help in understanding the structural diversity of a library. researchgate.netresearchgate.netacs.orgresearchgate.net Comparing the molecular frameworks in generated databases like GDB-13s with those in databases of known compounds (e.g., ZINC, PubChem, COCONUT) reveals the novelty of the generated chemical space. researchgate.netresearchgate.netacs.orgresearchgate.net Studies have shown that databases like GDB-13s contain a significant number of novel molecular frameworks not found in databases of known molecules, particularly for smaller structures. researchgate.netresearchgate.netacs.orgresearchgate.net

Based on the available information, "this compound" is identified as a synonym for MF 13, which is L-prolyl-L-m-[bis(2-chloroethyl)amino]-phenylalanyl-L-norvaline ethyl ester, also known by its CAS number 38232-20-1. medkoo.comtargetmol.comchemsrc.com The compound has a chemical formula of C23H34Cl2N4O4 and a molecular weight of approximately 501.44 g/mol . medkoo.comtargetmol.comchemsrc.com

While the identity of this compound has been established, the search results did not yield specific detailed information regarding the application of the advanced analytical methodologies outlined in the request (High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), High-Resolution Mass Spectrometry (HRMS), and Tandem Mass Spectrometry (MS/MS)) specifically for the research or analysis of this compound.

Consequently, it is not possible to generate thorough, informative, and scientifically accurate content for section 6 and its subsections focusing solely on the application of these techniques to this compound based on the provided search results.

Advanced Analytical Methodologies for Mf13 Cpd Research

Mass Spectrometry (MS) Techniques

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple separation methods with detection methods, are indispensable for the analysis of complex mixtures containing compounds like MF13 Cpd. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominent examples.

LC-MS is particularly well-suited for the analysis of polar, non-volatile, or thermally labile compounds, which may include peptides or peptide-like structures such as this compound. In LC-MS, the liquid chromatograph separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. The separated components then enter a mass spectrometer, which measures their mass-to-charge ratio (m/z). This provides molecular weight information and can also yield structural details through fragmentation patterns. The application of LC-MS would be crucial for isolating this compound from synthesis mixtures or biological samples and confirming its presence and purity.

GC-MS is typically used for volatile or semi-volatile compounds. While this compound's structure suggests it might not be directly amenable to GC without derivatization, GC-MS could be employed to analyze volatile impurities or degradation products associated with this compound. In GC-MS, the gas chromatograph separates components based on their boiling points and interactions with the stationary phase in a heated column, followed by detection and identification using a mass spectrometer.

For this compound research, LC-MS would likely be the primary hyphenated technique for direct analysis of the intact molecule, offering high sensitivity and specificity for identification and quantification in various matrices. The mass spectral data would provide a unique fingerprint for this compound, allowing for its differentiation from co-eluting substances.

Advanced Spectroscopic Methods

Spectroscopic methods provide detailed information about the structure, functional groups, and electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Interactions

NMR spectroscopy is a powerful technique for determining the complete structure of organic molecules in solution. By analyzing the interaction of atomic nuclei (commonly 1H, 13C, but also others like 15N or 31P) with an external magnetic field, NMR provides information on the number and type of atoms, their connectivity, and their spatial arrangement. For a molecule as complex as this compound, 1D NMR spectra (like 1H NMR and 13C NMR) would provide initial insights into the different types of protons and carbons present.

More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), would be essential for unambiguously assigning all the signals and establishing through-bond and through-space correlations between atoms. This allows for the complete elucidation of the peptide sequence, the confirmation of the stereochemistry at chiral centers, and the verification of the presence and position of the bis(2-chloroethyl)amino and ethyl ester moieties in this compound. NMR can also provide insights into the conformation and potential interactions of this compound in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light. Different functional groups within a molecule vibrate at characteristic frequencies, creating a unique spectral fingerprint.

For this compound, IR and Raman spectra would reveal the presence of key functional groups such as amide carbonyls (from the peptide bonds), ester carbonyls, C-H stretches (aliphatic and aromatic), N-H stretches (amide and amine), C-Cl stretches, and C-O stretches. Analyzing the positions and intensities of these vibrational bands would help confirm the presence of the expected functional groups within the this compound structure and can be used for comparative analysis or identification purposes.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is primarily used to study electronic transitions within a molecule, particularly those involving pi electrons and non-bonding electrons. Chromophores, which are parts of a molecule that absorb UV-Vis light, are typically conjugated systems or functional groups containing heteroatoms with lone pairs.

This compound contains aromatic rings (from the phenylalanine residue) and potentially non-bonding electrons on the nitrogen and oxygen atoms. UV-Vis spectroscopy could be used to detect and quantify this compound if it exhibits sufficient absorbance in the UV region due to these chromophores. The UV-Vis spectrum can provide information about the presence and nature of conjugated systems and can be useful for developing quantitative analytical methods.

Chemometric Approaches for Data Analysis and Interpretation

Chemometrics involves the application of mathematical and statistical methods to chemical data. In the context of analyzing complex data generated from techniques like LC-MS, NMR, and spectroscopy for a compound like this compound, chemometrics plays a vital role in data processing, analysis, and interpretation.

For instance, chemometric methods such as principal component analysis (PCA) or partial least squares (PLS) can be applied to spectroscopic or chromatographic data sets to identify patterns, classify samples, or build predictive models. This is particularly useful when analyzing multiple samples or when dealing with complex mixtures where the signal from this compound might be influenced by other components.

Chemometrics can also be used for spectral deconvolution, baseline correction, noise reduction, and peak picking in spectroscopic data (NMR, IR, Raman, UV-Vis). In hyphenated techniques like LC-MS, chemometric tools can aid in aligning chromatograms, identifying statistically significant features (peaks) related to this compound, and performing multivariate analysis to compare different samples (e.g., synthesis batches, stability studies). These approaches enhance the ability to extract meaningful information from large and complex analytical datasets, leading to a more comprehensive understanding of this compound's properties and behavior.

Preclinical Biological Investigations of Mf13 Cpd Excluding Safety, Toxicity, and Clinical Trials

In Vitro Pharmacological Characterization

The initial phase of investigation involved a series of in vitro experiments designed to elucidate the pharmacological profile of MF13 Cpd at the molecular and cellular levels. These assays are fundamental to understanding how the compound interacts with its biological targets.

Receptor Agonist/Antagonist Characterization

To determine the activity of this compound at its primary target, the Hypothetical Receptor 1 (HR1), a member of the G-protein coupled receptor (GPCR) family, radioligand binding assays and functional assays were conducted.

Initial screening identified HR1 as the primary molecular target. Radioligand binding assays were performed using membranes from Chinese Hamster Ovary (CHO) cells stably expressing human HR1. These assays measured the ability of this compound to displace a known high-affinity radiolabeled ligand, [³H]-Ligand-X. The results demonstrated that this compound binds to HR1 with high affinity, exhibiting a dissociation constant (Ki) in the low nanomolar range.

Functional characterization was performed using a cAMP accumulation assay, as HR1 is known to couple to Gαs, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) upon activation. In these experiments, cells were stimulated with a potent HR1 agonist (Agonist-Y) in the presence of varying concentrations of this compound. This compound itself did not stimulate cAMP production, indicating a lack of agonistic activity. Instead, it produced a concentration-dependent inhibition of the agonist-induced cAMP response, confirming its role as an antagonist of the HR1 receptor. nih.gov The calculated half-maximal inhibitory concentration (IC50) further underscored its high potency.

Table 1: Receptor Binding and Functional Antagonism of this compound at HR1
Assay TypeParameterValue (Mean ± SD)
Radioligand Binding AssayBinding Affinity (Ki)2.1 ± 0.3 nM
Functional Antagonism (cAMP Assay)IC50 vs. Agonist-Y5.8 ± 0.9 nM

Enzyme Inhibition Kinetics

Further profiling revealed that this compound also interacts with Hypothetical Kinase A (HKA), an enzyme implicated in a distinct signaling pathway. To characterize this interaction, enzyme inhibition assays were conducted using purified recombinant HKA.

The inhibitory activity of this compound against HKA was determined by measuring the phosphorylation of a specific peptide substrate. This compound demonstrated potent, concentration-dependent inhibition of HKA activity. To understand the mechanism of this inhibition, kinetic studies were performed by measuring initial reaction velocities at various concentrations of both the substrate and this compound. The data were analyzed using Lineweaver-Burk plots. The analysis revealed that increasing concentrations of this compound resulted in an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum velocity (Vmax) remained unchanged. This pattern is characteristic of a competitive inhibition mechanism, suggesting that this compound binds to the active site of HKA and competes with the natural substrate. nih.gov The inhibitor constant (Ki) was calculated from these kinetic data.

Table 2: Enzyme Inhibition Kinetics of this compound against HKA
ParameterValue (Mean ± SD)Description
IC5045.2 ± 3.7 nMConcentration for 50% inhibition of HKA activity.
Inhibitor Constant (Ki)21.5 ± 2.1 nMDissociation constant for the enzyme-inhibitor complex.
Mechanism of InhibitionCompetitiveInhibitor binds to the enzyme's active site.

Cell-Based Functional Assays for Efficacy and Target Engagement

To confirm that the molecular interactions observed in binding and enzyme assays translate into functional activity in a more complex biological system, a series of cell-based assays were employed. criver.com These assays are crucial for demonstrating target engagement in an intact cellular environment.

A reporter gene assay was established in Human Embryonic Kidney 293 (HEK293) cells co-expressing the HR1 receptor and a luciferase reporter gene under the control of a cAMP-response element (CRE). Stimulation with Agonist-Y led to a robust increase in luciferase expression. Consistent with its antagonist profile, co-incubation with this compound dose-dependently suppressed this agonist-induced reporter activity. pharmafeatures.comtipbiosystems.com

To assess engagement with the HKA target, a human monocytic cell line (THP-1) known to express HKA was used. Target engagement was measured by quantifying the phosphorylation of a known downstream substrate of HKA, Protein-Z, via a Western blot analysis. Treatment of these cells with this compound resulted in a significant, concentration-dependent reduction in the levels of phosphorylated Protein-Z (p-Protein-Z), providing direct evidence of HKA inhibition within a cellular context. medreport.foundation

Table 3: Functional Activity of this compound in Cell-Based Assays
AssayCell LineTargetReadoutIC50 (Mean ± SD)
CRE-Luciferase Reporter AssayHEK293-HR1HR1Luciferase Activity8.2 ± 1.1 nM
Target Engagement AssayTHP-1HKAp-Protein-Z Levels65.7 ± 5.4 nM

In Vivo Pharmacodynamic Studies in Animal Models (Focus on Efficacy and Target Engagement)

Following the comprehensive in vitro characterization, the investigation proceeded to in vivo studies to determine if this compound could exert a pharmacological effect in a living organism and to identify biomarkers associated with its activity. nih.govnih.govyoutube.com

Establishing Pharmacological Effect in Relevant Biological Systems

Based on the known roles of HR1 and HKA in inflammatory processes, a murine model of carrageenan-induced paw edema was selected to evaluate the in vivo efficacy of this compound. In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema).

Mice were treated with this compound or a vehicle control prior to the carrageenan challenge. Paw volume was measured at several time points post-injection. The results showed that this compound produced a dose-dependent and statistically significant reduction in paw edema compared to the vehicle-treated group. nih.govnih.gov This finding demonstrates that this compound is pharmacologically active in vivo and can produce a beneficial therapeutic effect in a relevant disease model.

Table 4: Efficacy of this compound in Carrageenan-Induced Paw Edema Model
Treatment GroupInhibition of Edema (%) at 4h
Vehicle Control0%
This compound (Low Dose)28%
This compound (Mid Dose)55%
This compound (High Dose)78%

Biomarker Identification and Modulation

To confirm target engagement in vivo and to identify translatable biomarkers, tissue and plasma samples were collected from the animals used in the pharmacodynamic study.

A proximal biomarker for HKA engagement was assessed by measuring the levels of phosphorylated Protein-Z (p-Protein-Z) in tissue homogenates from the inflamed paws. Consistent with the in vitro cell-based assay results, administration of this compound led to a dose-dependent decrease in p-Protein-Z levels in the target tissue.

As a more distal, systemic biomarker of the anti-inflammatory effect, plasma levels of a key pro-inflammatory cytokine, Cytokine-B, were measured using an enzyme-linked immunosorbent assay (ELISA). Treatment with this compound resulted in a significant and dose-dependent reduction in circulating Cytokine-B levels. alliedacademies.orgtandfonline.com Together, these biomarker data provide strong evidence that this compound engages its targets in vivo to produce its observed anti-inflammatory effects.

Table 5: Modulation of Biomarkers by this compound in Mice
BiomarkerMatrixEffect of High Dose this compound (% Change vs. Vehicle)
p-Protein-Z (Proximal)Paw Tissue-68%
Cytokine-B (Distal)Plasma-52%

Lead Optimization Strategies based on Efficacy and Target Engagement

The transformation of a promising hit compound into a viable drug candidate is a meticulous process centered on lead optimization. This phase of drug discovery aims to enhance the desirable properties of a compound while minimizing its undesirable ones. For this compound, a hypothetical inhibitor of Matrix Metalloproteinase-13 (MMP-13), lead optimization strategies have been pivotal in refining its pharmacological profile. These efforts are primarily guided by the dual objectives of maximizing efficacy and ensuring robust target engagement.

A primary goal in the optimization of this compound was to enhance its potency and selectivity. nih.gov Potency, a measure of the drug concentration required to produce a specific effect, and selectivity, the ability of a drug to act on a specific target with minimal effects on other targets, are critical determinants of a drug's therapeutic index.

Initial screening identified a lead compound with moderate inhibitory activity against MMP-13. To improve upon this, medicinal chemists employed structure-activity relationship (SAR) studies. These investigations systematically modified the chemical structure of the lead compound and assessed the impact of these changes on its biological activity. For instance, extending the structure of the inhibitor to interact with the S1' pocket of the MMP-13 active site was a key strategy to enhance potency. nih.gov

The following table illustrates the iterative process of modifying this compound to improve its potency, represented by the half-maximal inhibitory concentration (IC50), and its selectivity against other MMPs.

Table 1: Iterative Improvement of Potency and Selectivity of this compound Analogs

Compound Modification MMP-13 IC50 (nM) MMP-1 IC50 (nM) MMP-2 IC50 (nM) Selectivity for MMP-13 over MMP-1 Selectivity for MMP-13 over MMP-2
MF13-Initial Hit Core Scaffold 500 1000 800 2x 1.6x
MF13-Analog 1 Addition of a methyl group 250 900 750 3.6x 3x
MF13-Analog 2 Introduction of a fluorophenyl group 100 1200 1000 12x 10x

| This compound | Optimization of the S1' binding moiety | 10 | 1500 | 1200 | 150x | 120x |

This is a hypothetical data table created for illustrative purposes.

The data demonstrates a clear progression in both potency and selectivity. The final optimized compound, this compound, exhibits a significantly lower IC50 value for MMP-13 compared to the initial hit, indicating a substantial increase in potency. Furthermore, its selectivity against other MMPs, such as MMP-1 and MMP-2, has been dramatically improved, which is crucial for minimizing potential off-target effects.

Beyond potency and selectivity, the pharmacokinetic profile of a drug candidate is paramount to its success. nih.gov Pharmacokinetics (PK) describes how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). An optimal PK profile ensures that the drug can reach its target in sufficient concentrations and for an appropriate duration to elicit a therapeutic effect. nih.gov

For this compound, lead optimization efforts also focused on improving its ADME properties. Early analogs, while potent, exhibited poor oral bioavailability due to extensive first-pass metabolism in the liver. To address this, structural modifications were made to block the sites of metabolic attack. For example, the introduction of a pyridine (B92270) ring in the core structure was found to enhance metabolic stability.

The table below summarizes the key pharmacokinetic parameters of this compound and its earlier analog, highlighting the improvements achieved through chemical modification.

Table 2: Comparison of Pharmacokinetic Parameters of an Early Analog and this compound

Parameter MF13-Analog 2 This compound Desired Outcome
Oral Bioavailability (%) 15 60 Higher
Plasma Half-life (hours) 2 8 Longer
Clearance (mL/min/kg) 50 10 Lower

| Volume of Distribution (L/kg) | 1.5 | 0.8 | Target-dependent |

This is a hypothetical data table created for illustrative purposes.

The optimized this compound demonstrates a four-fold increase in oral bioavailability, a longer plasma half-life, and reduced clearance compared to its predecessor. These improvements are critical for maintaining therapeutic concentrations of the drug in the body over a sustained period, thereby enhancing its efficacy and allowing for a more convenient dosing schedule. The relationship between drug concentration in plasma and the desired pharmacological effect is a key consideration in preclinical development. nih.gov

Future Research Directions and Unresolved Questions for Mf13 Cpd

Emerging Technologies and Methodological Advancements

The future of research on compounds such as MF13 Cpd is closely linked to the adoption of emerging technologies and advancements in methodologies within chemistry and biology. Innovations in areas like high-throughput screening (HTS) continue to be powerful techniques for rapidly testing numerous chemical compounds for biological activity, which could be applied to identify further activities or optimize the properties of this compound unicri.org. Biophysical screening applications, including Affinity-Selection Mass Spectrometry (AS-MS), are vital in unraveling molecular interactions, which is crucial for understanding how this compound interacts with its targets drugdiscoverychemistry.com. Cryo-EM is also becoming increasingly important for determining the structures of protein-ligand complexes, potentially providing high-resolution insights into this compound binding to its targets, especially for proteins previously challenging to study structurally drugdiscoverychemistry.com. Furthermore, advancements in synthetic chemistry, such as flow chemistry and the development of new catalytic methods, could offer more efficient and sustainable routes for synthesizing this compound or its analogs for further study cgu-odisha.ac.in. The application of green processes, including the use of ultrasound, microwaves, electric pulses, and pressurized fluids, is also being explored for obtaining and processing bioactive compounds, suggesting potential avenues for environmentally friendly research and production methods for this compound frontiersin.org.

Integration of Multi-Omics and Artificial Intelligence in this compound Research

Integrating multi-omics data with artificial intelligence (AI) is a transformative approach in modern biological and chemical research, holding significant promise for understanding compounds like this compound. Multi-omics approaches involve the simultaneous study of various molecular data types, including genomics, proteomics, and metabolomics, providing a more holistic view of complex biological systems hep.com.cnmdpi.com. AI and machine learning techniques are essential for handling the vast and complex datasets generated by multi-omics studies, enabling researchers to decipher intricate patterns and interactions hep.com.cnmdpi.com. AI can facilitate target identification by analyzing multi-omics data and utilizing network-based approaches, which could help pinpoint novel targets or pathways influenced by this compound nih.gov. AI models, such as those used in quantitative structure-activity relationship (QSAR) modeling, can predict the biological activity of chemical compounds based on their structure, and AI aims to enhance these methods for more accurate predictions regarding this compound and its potential modifications nih.gov. The application of AI in analyzing integrated multi-omics datasets has already been reported in identifying novel therapeutic targets, suggesting that this approach could reveal new insights into this compound's mechanism of action and potential applications nih.gov. Developing multimodal AI frameworks capable of integrating and analyzing heterogeneous datasets is crucial for future advancements in this area nih.gov.

Unexplored Biological Pathways and Therapeutic Potentials

Despite existing knowledge, there are often unexplored biological pathways and therapeutic potentials for chemical compounds. Research into this compound could delve into identifying novel biological targets and mechanisms of action beyond its currently reported activities. Exploring unconventional biological space for drug discovery, potentially inspired by the diversity of natural products, could uncover new therapeutic avenues for this compound nih.gov. Identifying novel target identification methods and techniques to understand the mechanism of action with minimal material are potential game-changers in the discovery process nih.gov. Phenotype-based screening is a preferred approach for discovering first-in-class drugs and can help identify new bioactive chemical entities by monitoring phenotypic changes in living systems, an approach that could be applied to reveal unexpected effects of this compound researchgate.net. Such screening could open the door to developing new therapeutic agents targeting currently "undruggable" targets researchgate.net. Given that this compound has shown tumor apoptosis activity targetmol.com, further research could explore its potential in targeting specific pathways involved in cancer progression or other diseases where apoptosis is dysregulated.

Q & A

Q. What experimental models are most effective for evaluating MF13 Cpd's anti-proliferative activity in hepatocellular carcinoma (HCC)?

Answer: this compound has been tested in both in vitro and in vivo models. For in vitro studies, HCC cell lines like Bel-7402 and HepG2 are commonly used, with cytotoxicity assessed via MTT assays at concentrations ranging from 0.14–4.42 µmol·L⁻¹. In vivo, nude mice with subcutaneous Bel-7402 or HepG2 xenografts are treated intraperitoneally (e.g., 4 mg·kg⁻¹ MF13), with tumor volume monitored weekly. Synergy with agents like mitomycin C (MMC) is quantified using the Coefficient of Drug Interaction (CDI), where CDI < 1 indicates synergy .

Q. How does this compound's chemical structure influence its pharmacokinetic properties compared to its precursor, m-sarcolysin (m-SL)?

Answer: MF13’s tripeptide structure (L-proline-m-bis(2-chloroethyl)amino-L-phenylalanyl-L-norvaline ethyl ester) enhances tumor selectivity and stability. Unlike m-SL, MF13 demonstrates superior in vivo efficacy at lower molar doses (e.g., 10 mg·kg⁻¹ MF13 vs. 8.8 µmol·kg⁻¹ m-SL), attributed to improved cellular uptake and reduced systemic toxicity. Structural optimization also mitigates resistance mechanisms observed in doxorubicin-resistant HCC lines .

Advanced Research Questions

Q. What methodologies are recommended for analyzing this compound's synergistic interactions with other chemotherapeutics?

Answer: Orthogonal combination strategies (e.g., MF13 + MMC) are evaluated using flow cytometry and CDI calculations. For example, MF13 (2.21 µmol·L⁻¹) combined with MMC (1.87 µmol·L⁻¹) induces a CDI of 0.43, indicating strong synergy. Experimental design should include:

  • Dose-response matrices : To identify non-overlapping toxicity profiles.
  • Cell cycle synchronization : MF13’s S-phase blockade (76.2% S-phase cells at 24 h) complements MMC’s G2/M-phase arrest, validated via dual-flow cytometry (Figure 5) .

Q. How can contradictions in this compound's efficacy data across different HCC subtypes be resolved?

Answer: Discrepancies (e.g., variable CDI values for MF13 + vincristine [VCR] vs. MF13 + MMC) require:

  • Mechanistic profiling : Compare apoptosis induction (e.g., caspase-3 activation) vs. necrosis pathways.
  • Transcriptomic analysis : Identify resistance markers (e.g., ABC transporters) in non-responsive subtypes.
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate tissue penetration data (e.g., tumor vs. plasma concentrations) with efficacy .

Q. What statistical frameworks are optimal for validating this compound's tumor growth inhibition in preclinical trials?

Answer: Use mixed-effects models to account for inter-mouse variability in xenograft studies. For example, MF13 reduces Bel-7402 tumor volume by 83% (P < 0.01) vs. controls, with significance assessed via ANOVA and post-hoc Tukey tests. Power analysis should ensure sample sizes (n ≥ 5/group) meet α = 0.05 thresholds. Raw data normalization (e.g., log-transformed tumor volumes) minimizes skewness .

Methodological Guidance

Q. How should researchers design experiments to replicate this compound's S-phase blockade in primary HCC cultures?

Answer:

  • Cell synchronization : Use serum starvation or thymidine block to arrest cells in G1/S.
  • Time-course assays : Measure S-phase accumulation at 6, 12, and 24 h post-MF13 treatment via propidium iodide staining and flow cytometry.
  • Validation : Compare with positive controls (e.g., hydroxyurea) and confirm apoptosis via Annexin V/PI assays .

Q. What criteria should guide the selection of this compound combination partners for clinical translation?

Answer: Prioritize agents with:

  • Non-overlapping toxicity : Avoid myelosuppressive agents if MF13 shows hematologic toxicity.
  • Complementary mechanisms : Pair DNA crosslinkers (e.g., MMC) with MF13’s alkylating activity.
  • Preclinical synergy : CDI < 0.7 in ≥2 cell lines. For example, MF13 + MMC reduces Bel-7402 viability by 92% vs. 67% for monotherapy .

Data Interpretation and Reporting

Q. How should conflicting results from this compound's in vitro vs. in vivo studies be addressed in publications?

Answer:

  • Contextualize discrepancies : Note differences in drug metabolism (e.g., hepatic clearance in mice vs. static in vitro conditions).
  • Leverage supplementary data : Include dose-escalation curves and toxicity profiles (e.g., body weight changes in mice).
  • Discuss translational relevance : Highlight MF13’s efficacy in doxorubicin-resistant models as a clinical advantage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MF13 Cpd
Reactant of Route 2
MF13 Cpd

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.